molecular formula C6H11NO3 B8121750 methyl (2S)-2-amino-2-(oxetan-3-yl)acetate

methyl (2S)-2-amino-2-(oxetan-3-yl)acetate

Cat. No.: B8121750
M. Wt: 145.16 g/mol
InChI Key: PEBXHAVHVOZWTQ-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(oxetan-3-yl)acetate typically involves the formation of the oxetane ring followed by the introduction of the amino and ester functional groups. One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate. This intermediate is then treated with various amines to introduce the amino group .

Industrial Production Methods

Industrial production of Methyl (S)-2-amino-2-(oxetan-3-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxetane compounds .

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. Additionally, the compound’s functional groups can participate in various biochemical reactions, influencing its activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-amino-2-(oxetan-3-yl)acetate stands out due to its specific combination of the oxetane ring with amino and ester functional groups. This unique structure imparts distinct physicochemical properties, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-amino-2-(oxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXHAVHVOZWTQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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